2-[2-(Difluoromethyl)phenoxy]acetic acid
Overview
Description
“2-[2-(Difluoromethyl)phenoxy]acetic acid” is a chemical compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-[2-(Difluoromethyl)phenoxy]acetic acid” is 1S/C9H8F2O3/c10-9(11)6-3-1-2-4-7(6)14-5-8(12)13/h1-4,9H,5H2,(H,12,13) . This indicates the presence of a difluoromethyl group and a phenoxy group attached to an acetic acid molecule.Physical And Chemical Properties Analysis
“2-[2-(Difluoromethyl)phenoxy]acetic acid” is a powder at room temperature . It has a molecular weight of 202.16 .Scientific Research Applications
2-[2-(Difluoromethyl)phenoxy]acetic acid: Scientific Research Applications
- Derivatives of phenoxy acetic acid, like the one , have been studied for their role in inhibiting COX-2, an enzyme that converts arachidonic acid into prostaglandins, which are mediators of inflammation. This suggests that 2-[2-(Difluoromethyl)phenoxy]acetic acid could be explored for its potential as a selective COX-2 inhibitor, offering effective treatment for inflammation with reduced side effects .
- Phenoxy derivatives have been synthesized and evaluated for various therapeutic applications. The unique structure of 2-[2-(Difluoromethyl)phenoxy]acetic acid could be utilized in the design and synthesis of new therapeutic candidates, potentially leading to novel treatments for a range of diseases .
- With a high purity level and a unique molecular structure, 2-[2-(Difluoromethyl)phenoxy]acetic acid is a valuable asset for chemical research endeavors. Its distinct properties may be leveraged in developing new chemical processes or products .
COX-2 Inhibition and Anti-inflammatory Applications
Synthesis of Novel Therapeutic Agents
Chemical Research and Development
Safety and Hazards
The safety information available indicates that “2-[2-(Difluoromethyl)phenoxy]acetic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[2-(difluoromethyl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)6-3-1-2-4-7(6)14-5-8(12)13/h1-4,9H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPWAACLWKVRLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Difluoromethyl)phenoxy]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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